molecular formula C21H23F2N5O3S B2577432 N-(2,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide CAS No. 1030112-70-9

N-(2,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide

Cat. No. B2577432
CAS RN: 1030112-70-9
M. Wt: 463.5
InChI Key: DZVBRHKOZWQHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide is a useful research compound. Its molecular formula is C21H23F2N5O3S and its molecular weight is 463.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(2,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide is involved in the synthesis of novel substituted 1,5-benzothiazepines. An efficient synthesis approach for these compounds incorporates the sulfonyl group, crucial in medicinal chemistry for its biological activity. This process involves the reaction of various diones with 2-aminobenzenethiol using ZnO nanoparticles and pyridine. The structural integrity and properties of these compounds are confirmed through various spectral analyses, including IR, NMR, and Mass spectral analyses (Chhakra, Mukherjee, Singh, & Chauhan, 2019).

Pharmacological Applications

The compound's derivatives have shown potential in various pharmacological areas. For instance, derivatives like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine have been evaluated for their antimicrobial activities against bacterial and fungal pathogens, especially those affecting tomato plants. The structure-activity relationship studies indicate that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences their antibacterial activity, highlighting the compound's versatility in developing antimicrobial agents (Vinaya et al., 2009).

Insecticidal Applications

In the field of insect control, derivatives of this compound, such as sulfoxaflor, have been developed as a novel class of insecticides targeting sap-feeding pests. Sulfoxaflor exhibits broad-spectrum efficacy against various sap-feeding insects, including those resistant to other insecticide classes. The unique structure of sulfoximines, such as sulfoxaflor, offers a distinct mode of action compared to other insecticides, acting on the insect nicotinic receptor in a complex manner (Zhu et al., 2011).

Chemical Transformations

This compound plays a significant role in various chemical transformations. For example, it is involved in thiosulfonylation of alkenes, a process leading to the creation of sulfonated [3,1]-benzothiazepines. This reaction proceeds smoothly without any catalysts or additives, showcasing an efficient strategy for preparing seven-membered heterocyclic compounds containing a sulfonyl group (He, Wu, Zhang, Xia, & Wu, 2018).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O3S/c1-2-8-27-19(30)17-18(25-20(32-17)26-9-4-3-5-10-26)28(21(27)31)12-16(29)24-15-7-6-13(22)11-14(15)23/h6-7,11H,2-5,8-10,12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVBRHKOZWQHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCCC3)N(C1=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.